molecular formula C16H22O10 B1179555 oad protein CAS No. 135494-87-0

oad protein

カタログ番号: B1179555
CAS番号: 135494-87-0
注意: 研究専用です。人間または獣医用ではありません。
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説明

The term "OAD protein" refers to two distinct entities in scientific literature, necessitating clarification:

特性

CAS番号

135494-87-0

分子式

C16H22O10

同義語

oad protein

製品の起源

United States

類似化合物との比較

Bacteriophage T5 Oad Protein

The Oad protein (67 kDa) encoded by the oad gene of bacteriophage T5 is a host receptor-binding protein critical for phage infectivity. It comprises 640 amino acids with a high glycine (11.8%), serine (10.5%), and tyrosine (4.8%) content, distinguishing it from typical E. coli proteins. Its codon usage reflects the A+T-rich T5 genome, with 74% of codons ending in A or T and 46.1% terminating in T residues—a feature shared with other T5 genes like the D15 exonuclease and D7-8-9 DNA polymerase .

Bacterial Oxaloacetate Decarboxylase (OAD) Complex

The OAD complex in Vibrio cholerae and related pathogens is a Na+-pumping membrane protein essential for anaerobic citrate fermentation. It consists of three subunits:

  • Oad-α : A biotinylated extrinsic protein catalyzing oxaloacetate decarboxylation.
  • Oad-γ : A bitopic membrane protein with a cytosolic tail (Oad-γ′) binding Oad-α.
  • Oad-β : A transmembrane Na+ channel .

Comparative Analysis with Similar Proteins

Bacteriophage T5 Oad vs. Phage Receptor Proteins

T5 Oad shares functional parallels with T2 phage gpl38, a receptor-binding protein. Both exhibit elevated glycine (T5: 11.8%; T2: ~10%) and serine (T5: 10.5%; T2: ~9%) content, but T5 Oad uniquely contains 4.8% tyrosine, absent in gpl48 .

Table 1: Amino Acid Composition Comparison

Protein Gly (%) Ser (%) Tyr (%) Codon A/T Bias (%)
T5 Oad 11.8 10.5 4.8 74
T2 gpl38 ~10 ~9 0 Not reported

OAD Complex vs. Pyruvate Carboxylase (PC)

The OAD complex shares structural and mechanistic similarities with pyruvate carboxylase (PC) , a biotin-dependent enzyme. Both utilize biotin cofactors for carboxyl transfer, but their quaternary structures differ:

  • PC : Tetrameric organization with distinct biotin carboxylase (BC) and carboxyltransferase (CT) domains.
  • OAD : Trimeric membrane complex lacking a BC domain. Sequence alignment reveals homology between Oad-α/γ′ and PC’s CT domain, suggesting convergent functional motifs despite divergent roles .

Table 2: Structural and Functional Comparison

Feature OAD Complex Pyruvate Carboxylase (PC)
Subunits Oad-α, Oad-γ, Oad-β BC, CT, BCCP domains
Localization Membrane-bound Cytoplasmic
Function Na+ transport, decarboxylation Anaplerotic CO2 fixation
Biotinylation Oad-α BCCP domain

Key Research Findings

OAD-PC Evolutionary Link : Structural similarities between Oad-α/γ′ and PC’s CT domain imply conserved carboxyltransfer mechanisms, though OAD’s membrane integration and Na+-pumping function are distinct adaptations .

Functional Divergence : While PC supports central metabolism, OAD facilitates energy conservation in pathogens, highlighting how structural parallels can underpin divergent biological roles .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for studying protein-protein interaction networks in dynamic biological systems?

  • Methodological Answer : Use graph neural network (GNN) frameworks like Online Adversarial Distillation (OAD) to model dynamic protein interactions. Incorporate datasets such as Protein-Protein Interaction (PPI) networks and validate results using architectures like GCN, GAT, or GraphSAGE . Structural alignment tools like Foldseek can further refine predictions by comparing query structures against databases like SCOP or AlphaFold .

Q. How can researchers validate protein interaction data across conflicting public databases?

  • Methodological Answer : Cross-reference data using platforms like UniProt and Ensembl for sequence homology checks . For functional validation, apply statistical models such as mixed models for repeated measurements (MMRM) to account for variability in background conditions (e.g., metabolic states or co-administered therapies) .

Q. What are the best practices for quantifying oat protein fractions (albumins, globulins, prolamins) in agricultural research?

  • Methodological Answer : Employ sequential extraction protocols using solvents like water (albumins), saline (globulins), and alcohol-based solutions (prolamins). Validate via SDS-PAGE or LC-MS/MS, referencing established oat proteome databases .

Advanced Research Questions

Q. How can cross-species protein function prediction be improved despite low sequence homology?

  • Methodological Answer : Integrate machine learning models trained on structural and functional data rather than sequence alone. Use Foldseek for fold-level comparisons and leverage databases like Homstrad for conserved structural motifs . Address divergence by prioritizing functionally annotated domains in UniProt .

Q. What strategies resolve contradictions in antioxidant protein annotation across databases?

  • Methodological Answer : Curate datasets from experimentally validated sources like the Antioxidant Protein Database (AOD) and exclude ambiguous entries (e.g., non-standard residues). Apply PISCES-culled negative datasets to reduce false positives .

Q. How do dynamic graph environments impact the reproducibility of PPI predictions in GNN models?

  • Methodological Answer : Use adversarial training in frameworks like OAD to simulate evolving interaction networks. Benchmark against static models (e.g., GCN) and evaluate robustness via node classification tasks on datasets like ModelNet40 .

Data and Resource Management

Q. What tools are essential for integrating multi-omics data in protein function studies?

  • Methodological Answer : Utilize APIs like the Proteins API for programmatic access to UniProt, Ensembl, and structural data. For variant analysis, apply VCFtools to filter genetic variations impacting protein interactions .

Q. How can researchers address biases in manually curated protein interaction databases?

  • Methodological Answer : Implement automated annotation pipelines with cross-referencing to high-confidence datasets (e.g., AOD or AlphaFold). Validate using orthogonal methods like yeast two-hybrid assays or co-immunoprecipitation .

Tables for Key Methodological Comparisons

Tool/Database Application Reference
FoldseekStructural alignment and fold prediction
Proteins APIProgrammatic data retrieval
Antioxidant Protein DBCurated antioxidant protein data
OAD FrameworkDynamic PPI modeling with GNNs

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